Comprehensive Physicochemical and Synthetic Profiling of 4-Hydroxy-3-nitro-2(5H)-furanone
Comprehensive Physicochemical and Synthetic Profiling of 4-Hydroxy-3-nitro-2(5H)-furanone
Prepared by: Senior Application Scientist, Chemical Biology & Drug Development Target Audience: Medicinal Chemists, Structural Biologists, and Process Researchers
Executive Summary
The compound 2(5H)-Furanone, 4-hydroxy-3-nitro- (commonly referred to as 3-nitrotetronic acid ) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Characterized by its furanone core, an enolic hydroxyl group, and a strongly electron-withdrawing nitro group, this molecule serves as a potent electrophile, a carboxylic acid bioisostere, and a structural mimic of bacterial signaling molecules.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics (specifically its keto-enol tautomerism), a self-validating synthetic protocol, and its applications in modern drug development.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 4-hydroxy-3-nitro-2(5H)-furanone is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the nitro group significantly alters the electron density of the furanone ring, increasing its polarity and hydrogen-bonding capacity [1].
| Property | Value |
| Chemical Name | 2(5H)-Furanone, 4-hydroxy-3-nitro- |
| Common Synonym | 3-Nitrotetronic acid |
| CAS Registry Number | 114646-13-8 |
| Molecular Formula | C₄H₃NO₅ |
| Molecular Weight | 145.07 g/mol |
| Topological Polar Surface Area (TPSA) | ~92.4 Ų (Calculated) |
| Hydrogen Bond Donors | 1 (Enolic OH) |
| Hydrogen Bond Acceptors | 5 (Lactone + Nitro Oxygens) |
Structural Dynamics: The Keto-Enol Tautomerism
The core chemical defining feature of 4-hydroxy-3-nitro-2(5H)-furanone is its tautomeric behavior. The parent un-nitrated compound, tetronic acid, exists in solution as an equilibrium mixture of its keto form (tetrahydrofuran-2,4-dione) and its enol form (4-hydroxy-2(5H)-furanone).
However, as established by Pollet et al., the introduction of the strongly electron-withdrawing nitro group at the C3 position fundamentally alters this dynamic [2]. The equilibrium is driven almost entirely toward the enol form.
Causality of Stabilization: This shift is not merely an electronic inductive effect; it is thermodynamically driven by the formation of a highly stabilized, six-membered pseudo-ring. The enolic proton at C4 acts as a strong hydrogen bond donor to the adjacent oxygen of the C3-nitro group. This intramolecular hydrogen bonding, coupled with the extended π -conjugation from the lactone carbonyl through the alkene to the nitro group, locks the molecule into the 4-hydroxy-3-nitro-2(5H)-furanone state.
Fig 1. Tautomeric equilibrium and intramolecular H-bond stabilization of 3-nitrotetronic acid.
Synthetic Methodology & Protocol
The synthesis of 4-hydroxy-3-nitro-2(5H)-furanone relies on the direct electrophilic nitration of tetronic acid [3]. As a Senior Application Scientist, I emphasize that successful functionalization of the furanone ring requires strict environmental controls to prevent oxidative ring cleavage.
Causality behind Reagent Selection: Anhydrous diethyl ether is utilized as the solvent because it is non-nucleophilic, effectively solubilizes the starting material, and moderates the exothermicity of the nitration. Strict thermal regulation (0–5 °C) is mandatory; elevated temperatures will cause the concentrated nitric acid to act as an oxidant rather than an electrophile, destroying the lactone core.
Self-Validating Experimental Protocol
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Substrate Preparation: Suspend 10.0 mmol of tetronic acid in 25 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
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Thermal Regulation: Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
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Electrophile Addition: Add 12.0 mmol of concentrated nitric acid (HNO₃, 68-70%) dropwise over 15 minutes.
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Validation Checkpoint 1: The reaction mixture should transition from a colorless suspension to a pale yellow solution. No evolution of brown NO₂ gas should be observed; if gas evolves, the addition rate is too fast, and oxidative degradation is occurring.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at 20 °C for 2 to 4 hours.
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Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 100 µL H₂O, and extract with ethyl acetate. TLC (Hexane:EtOAc 1:1) should reveal the complete consumption of tetronic acid (stains readily with KMnO₄) and the appearance of a new, highly UV-active spot (the nitro-derivative).
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Aqueous Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
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Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Recrystallize the crude residue from an Ethyl Acetate/Hexane mixture to yield pure 4-hydroxy-3-nitro-2(5H)-furanone as crystalline solids.
Fig 2. Step-by-step synthetic workflow for the nitration of tetronic acid.
Analytical Signatures
To verify the structural integrity of the synthesized product, researchers should look for the following spectral hallmarks, which confirm the enol-nitro tautomer:
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Infrared (IR) Spectroscopy: Expect a strong, sharp absorption band at ~1750 cm⁻¹ corresponding to the lactone carbonyl ( C=O ). The O−H stretch will appear as a broad band shifted to lower wavenumbers (~3100–3300 cm⁻¹) due to the strong intramolecular hydrogen bonding with the nitro group.
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¹H NMR (in DMSO-d₆): The methylene protons at C5 will present as a distinct singlet (typically around δ 4.8–5.0 ppm) as they lack adjacent coupling partners. The enolic hydroxyl proton will appear heavily deshielded ( δ > 10.0 ppm) due to the electron-withdrawing nitro group and H-bonding.
Applications in Chemical Biology & Drug Development
The unique physicochemical profile of 4-hydroxy-3-nitro-2(5H)-furanone makes it a highly privileged scaffold in two primary domains of drug discovery:
A. Quorum Sensing Inhibition
Furanone derivatives, particularly those bearing electron-withdrawing groups (halogens or nitro groups), are recognized as potent antagonists of bacterial quorum sensing [4]. In pathogens like Pseudomonas aeruginosa, these compounds act as structural mimics of N-acyl homoserine lactones (AHLs). By competitively binding to receptor proteins (e.g., LasR), nitro-furanones inhibit the transcription of virulence factors and disrupt biofilm formation without exhibiting direct bactericidal pressure, thereby reducing the likelihood of resistance development.
B. Carboxylic Acid Bioisosterism
In rational drug design, the carboxylic acid moiety is frequently associated with poor membrane permeability and idiosyncratic toxicity (via acyl glucuronidation). The tetronic acid core, stabilized by a 3-nitro group, acts as a highly effective non-classical bioisostere for carboxylic acids [5]. It mimics the planar geometry and acidic pKa of a carboxylate while offering altered lipophilicity and improved metabolic stability, allowing medicinal chemists to rescue lead compounds that suffer from pharmacokinetic liabilities.
References
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2(5H)-Furanone, 4-hydroxy-3-nitro- Base Information Source: LookChem Chemical Database URL:[Link]
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Tautomerism in 3-nitrotetronic acids Source: Spectrochimica Acta Part A: Molecular Spectroscopy (Pollet, P. L., et al., 1984) URL:[Link]
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Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry (Abdou, M. M., et al., 2015) URL:[Link]
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Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound Source: Microbiology (Hentzer, M., et al., 2002) URL:[Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem (Ballatore, C., et al., 2013) URL:[Link]
